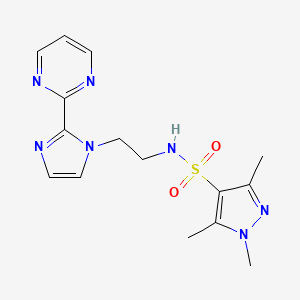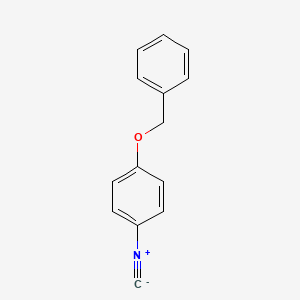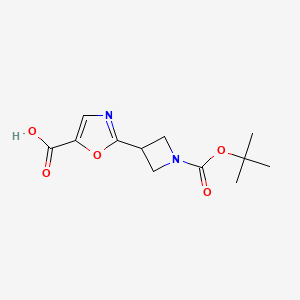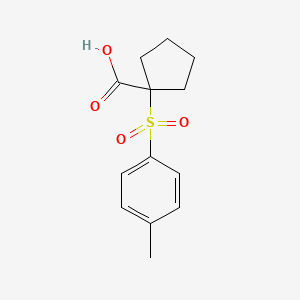
5-bromo-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (5-BEPMP) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a pyridazinone derivative that has been shown to have a wide range of biochemical and physiological effects. 5-BEPMP has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential to induce apoptosis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound, 5-bromo-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, has been extensively studied in the field of synthetic chemistry. Notable research includes the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, where different processes such as Friedel-Crafts acylation, cyclization, and condensation reactions are employed to synthesize a variety of pyridazinone derivatives. These compounds were characterized through elemental analysis, spectral data, and chemical evidence, indicating their potential in various synthetic applications (Soliman & El-Sakka, 2011). Furthermore, studies on compounds like 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone (a relative of the mentioned compound) using spectroscopic techniques and DFT/HSEH1PBE methods have provided insights into their molecular structure, vibrational frequencies, and chemical shift values, indicating the depth of analytical techniques available for these compounds (Dede, Avcı, & Bahçelī, 2018).
Potential Therapeutic Applications
While the specific compound of interest has been mainly researched within the domain of chemistry for its synthesis and structural properties, its derivatives have shown promising results in therapeutic applications. For example, novel pyridazine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting the potential medical significance of this class of compounds (Husain et al., 2017). Additionally, pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and characterized, showing notable inhibitory activity against certain cancer cell lines, further underscoring the potential therapeutic applications of these compounds (Qin et al., 2020).
Advanced Pharmaceutical Applications
Research in the pharmaceutical domain has also explored the synthesis and applications of pyridazinone derivatives. For instance, the enantioseparation of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for cardiotonic agents like levosimendan, has been studied, showcasing the compound's significance in the development of pharmaceuticals (Cheng et al., 2019).
Eigenschaften
IUPAC Name |
5-bromo-4-ethoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-12-11(14)8-15-16(13(12)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQFXKQQMKQKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)


